![molecular formula C18H21FN6O B2709788 2-((6-(cyclopentylamino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 1206997-88-7](/img/structure/B2709788.png)
2-((6-(cyclopentylamino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation of Novel Derivatives
Researchers have synthesized a series of novel pyrazolopyrimidine derivatives, investigating their potential as anticancer and anti-5-lipoxygenase agents. This work involved the development of various compounds through the condensation of carboxamide with aromatic aldehydes and further modifications to explore their biological activities. The structure-activity relationship (SAR) was analyzed, highlighting the potential therapeutic applications of these derivatives in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Development of NMDA Receptor Antagonists
Another significant application is the development of NMDA receptor antagonists for neurological conditions. The research involved the stereoselective conversion of a benzylic alcohol into a benzylic fluoride and demonstrated a new method for the synthesis of 1H-pyrazolo[3,4-D]pyrimidin-4-amines. These findings contribute to the advancement of treatments for cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Bio et al., 2008).
Discovery of Phosphodiesterase 1 Inhibitors
Further research has focused on the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1) for treating cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease. Through the design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones, a clinical candidate (ITI-214) exhibited picomolar inhibitory potency and was advanced into Phase I clinical development. This emphasizes the compound's relevance in targeting central nervous system disorders (Li et al., 2016).
Antimicrobial and Antifungal Applications
Compounds based on pyrazolopyrimidine structures have also been synthesized and evaluated for their antimicrobial and antifungal activities. The synthesis approach utilized new 5-aminopyrazoles as intermediates to generate a variety of derivatives. These compounds demonstrated moderate to good inhibitory effects against various pathogenic bacteria and fungi, underscoring their potential as antimicrobial agents (Al-Adiwish et al., 2013).
Propiedades
IUPAC Name |
2-[[6-(cyclopentylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O/c19-12-5-7-14(8-6-12)25-17-15(11-21-25)16(20-9-10-26)23-18(24-17)22-13-3-1-2-4-13/h5-8,11,13,26H,1-4,9-10H2,(H2,20,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKOLDCJIIUNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)F)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(cyclopentylamino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.